molecular formula C16H20N2O4 B2358189 N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide CAS No. 2310097-45-9

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2358189
CAS No.: 2310097-45-9
M. Wt: 304.346
InChI Key: VFXZRZJCDFCKTD-UHFFFAOYSA-N
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Description

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an indole core, a tetrahydrofuran ring, and a hydroxyethoxy substituent, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.

    Introduction of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced via an etherification reaction using ethylene glycol and a suitable leaving group.

    Coupling with Indole-2-carboxylic Acid: The final step involves coupling the tetrahydrofuran derivative with indole-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the indole-2-carboxamide can be reduced to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are employed in substitution reactions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its role as a ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various receptors and enzymes, potentially modulating their activity. The hydroxyethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-phenoxyacetamide
  • 4-cyano-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide
  • N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-2-(methylthio)benzamide

Uniqueness

N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)-1H-indole-2-carboxamide is unique due to its indole core, which imparts distinct biological activity compared to other similar compounds. The presence of the hydroxyethoxy group also enhances its solubility and potential bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-6-8-22-16(5-7-21-11-16)10-17-15(20)14-9-12-3-1-2-4-13(12)18-14/h1-4,9,18-19H,5-8,10-11H2,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXZRZJCDFCKTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC3=CC=CC=C3N2)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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